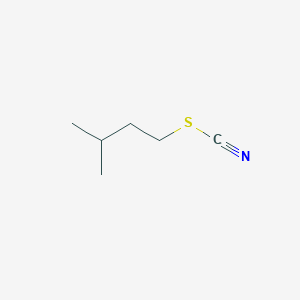
Isoamy sulfocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoamy sulfocyanate, also known as isoamyl thiocyanate, is an organic compound with the molecular formula C6H11NS. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoamy sulfocyanate can be synthesized through the reaction of isoamyl alcohol with thiocyanic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the thiocyanate group. The reaction conditions usually include a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of isoamyl alcohol and thiocyanic acid, along with the catalyst, into the reactor. The reaction mixture is then heated and stirred to promote the formation of this compound. The product is subsequently purified through distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Isoamy sulfocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form different thiocyanate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Thiols
Substitution: Various thiocyanate derivatives
Applications De Recherche Scientifique
Isoamy sulfocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the thiocyanate group into molecules.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of isoamy sulfocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium thiocyanate
- Sodium thiocyanate
- Potassium thiocyanate
Comparison
Isoamy sulfocyanate is unique due to its isoamyl group, which imparts different chemical properties compared to other thiocyanates. For example, ammonium thiocyanate is more soluble in water, while this compound is more soluble in organic solvents. This difference in solubility makes this compound more suitable for certain organic reactions and industrial applications.
Propriétés
Numéro CAS |
543-50-0 |
|---|---|
Formule moléculaire |
C6H11NS |
Poids moléculaire |
129.23 g/mol |
Nom IUPAC |
3-methylbutyl thiocyanate |
InChI |
InChI=1S/C6H11NS/c1-6(2)3-4-8-5-7/h6H,3-4H2,1-2H3 |
Clé InChI |
ORHMKUZMEMIFRD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


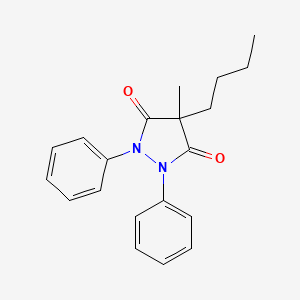
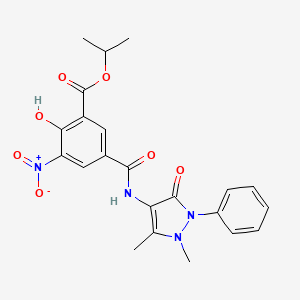
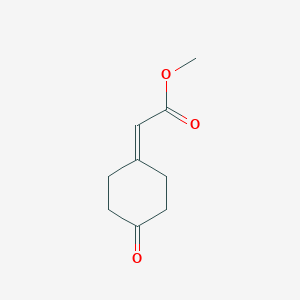
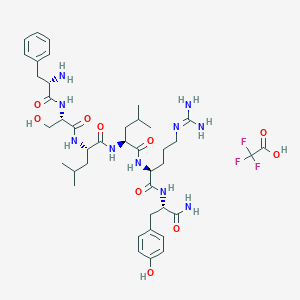
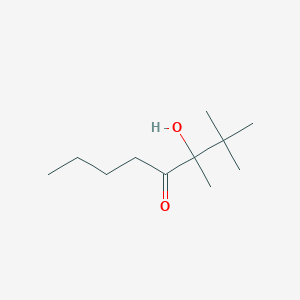
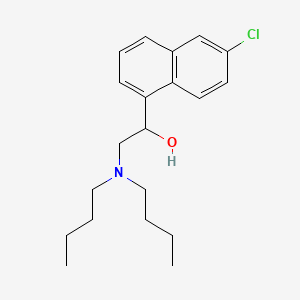
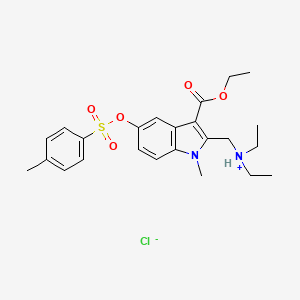
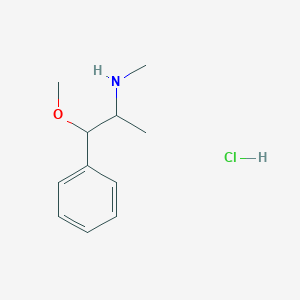
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)

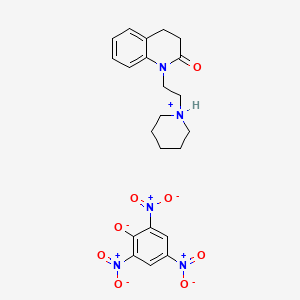
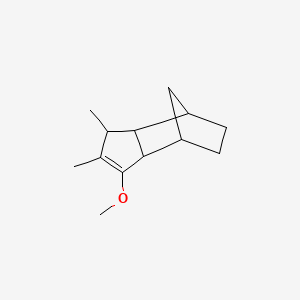
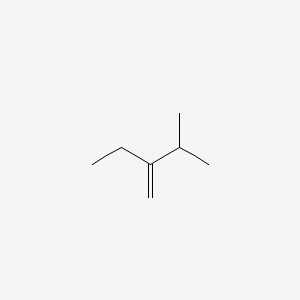
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
